molecular formula C12H10BrN B3115910 5-(Bromomethyl)-2-phenylpyridine CAS No. 212573-56-3

5-(Bromomethyl)-2-phenylpyridine

Cat. No.: B3115910
CAS No.: 212573-56-3
M. Wt: 248.12 g/mol
InChI Key: OBPPYQHLDNZSBT-UHFFFAOYSA-N
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Description

5-(Bromomethyl)-2-phenylpyridine: is an organic compound that belongs to the class of bromomethyl derivatives It is characterized by a bromomethyl group attached to the fifth position of a 2-phenylpyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Bromomethyl)-2-phenylpyridine typically involves the bromomethylation of 2-phenylpyridine. One common method includes the reaction of 2-phenylpyridine with paraformaldehyde and hydrobromic acid (HBr) in acetic acid (AcOH) as a solvent . This method is advantageous as it minimizes the generation of highly toxic byproducts.

Industrial Production Methods

Industrial production of this compound may involve similar bromomethylation reactions but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, the use of safer and more environmentally friendly reagents is often prioritized in industrial settings.

Chemical Reactions Analysis

Types of Reactions

5-(Bromomethyl)-2-phenylpyridine undergoes various types of chemical reactions, including:

    Nucleophilic Substitution: The bromomethyl group can be substituted by nucleophiles such as amines, thiols, and alkoxides.

    Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: Reduction reactions can convert the bromomethyl group to a methyl group.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium azide (NaN3), potassium thiocyanate (KSCN), and sodium methoxide (NaOMe).

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.

Major Products Formed

    Nucleophilic Substitution: Products include azides, thiocyanates, and ethers.

    Oxidation: Products include aldehydes and carboxylic acids.

    Reduction: The major product is the corresponding methyl derivative.

Scientific Research Applications

5-(Bromomethyl)-2-phenylpyridine has diverse applications in scientific research:

    Chemistry: It serves as a building block in the synthesis of more complex organic molecules and heterocycles.

    Biology: The compound is used in the development of biologically active molecules and as a precursor in drug discovery.

    Industry: The compound is used in the production of specialty chemicals and materials, including polymers and dyes.

Mechanism of Action

The mechanism of action of 5-(Bromomethyl)-2-phenylpyridine involves its reactivity as an electrophile due to the presence of the bromomethyl group. This electrophilic nature allows it to react with various nucleophiles, leading to the formation of new chemical bonds. The molecular targets and pathways involved depend on the specific reactions and applications in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    5-Bromopyridine: Similar structure but lacks the phenyl group.

    2-Phenylpyridine: Lacks the bromomethyl group.

    5-(Chloromethyl)-2-phenylpyridine: Similar structure with a chloromethyl group instead of a bromomethyl group.

Uniqueness

5-(Bromomethyl)-2-phenylpyridine is unique due to the presence of both the bromomethyl and phenyl groups, which confer distinct reactivity and potential applications. The bromomethyl group enhances its electrophilic nature, making it a versatile intermediate in organic synthesis.

Properties

IUPAC Name

5-(bromomethyl)-2-phenylpyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10BrN/c13-8-10-6-7-12(14-9-10)11-4-2-1-3-5-11/h1-7,9H,8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OBPPYQHLDNZSBT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NC=C(C=C2)CBr
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10BrN
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

Synthesized using compound 61b (760 mg, 4.49 mmol), NBS (878 mg, 4.93 mmol) and DBPO (54 mg, 0.23 mmol) in carbon tetrachloride according to Method A. Crude product was purified by flash chromatography on silica-gel using hexane/ethyl acetate (8:1) as eluent. White solid. Yield: 297 mg, 73%. 1H NMR (CDCl3, 500 MHz): δH (ppm)=4.54 (s, 2H), 7.42-7.53 (m, 3H), 7.71-7.77 (m, 1H), 7.80-7.85 (m, 1H), 7.98-8.04 (m, 2H), 8.72-8.76 (m, 1H); 13C NMR (CDCl3, 125 MHz): δC (ppm)=29.7, 120.6, 127.0, 128.4, 128.8, 130.1, 137.6, 138.5, 149.6, 157.36; (ESI): m/z=249.66 [M+H]+.
Quantity
760 mg
Type
reactant
Reaction Step One
Name
Quantity
878 mg
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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